2-Bromo-5-nitropyrazine 2-Bromo-5-nitropyrazine
Brand Name: Vulcanchem
CAS No.: 117103-53-4
VCID: VC20872797
InChI: InChI=1S/C4H2BrN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H
SMILES: C1=C(N=CC(=N1)Br)[N+](=O)[O-]
Molecular Formula: C4H2BrN3O2
Molecular Weight: 203.98 g/mol

2-Bromo-5-nitropyrazine

CAS No.: 117103-53-4

Cat. No.: VC20872797

Molecular Formula: C4H2BrN3O2

Molecular Weight: 203.98 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-nitropyrazine - 117103-53-4

Specification

CAS No. 117103-53-4
Molecular Formula C4H2BrN3O2
Molecular Weight 203.98 g/mol
IUPAC Name 2-bromo-5-nitropyrazine
Standard InChI InChI=1S/C4H2BrN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H
Standard InChI Key AODWTNYHOYDRJJ-UHFFFAOYSA-N
SMILES C1=C(N=CC(=N1)Br)[N+](=O)[O-]
Canonical SMILES C1=C(N=CC(=N1)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

2-Bromo-5-nitropyridine (CAS No. 4487-59-6) is a halogenated heterocyclic compound featuring a pyridine ring with a bromine atom at position 2 and a nitro group at position 5. This structural arrangement confers distinctive reactivity patterns that make it particularly valuable in organic synthesis .

Physical and Chemical Properties

The compound exists as a light yellow to light brown crystalline powder with well-defined physical characteristics. Its molecular formula is C5H3BrN2O2 with a molecular weight of 202.99 g/mol . The physical and chemical properties of 2-Bromo-5-nitropyridine are summarized in Table 1.

Table 1: Key Physical and Chemical Properties of 2-Bromo-5-nitropyridine

PropertyValue
Molecular FormulaC5H3BrN2O2
Molecular Weight202.99 g/mol
Physical AppearanceLight yellow to light brown crystalline powder
Melting Point139-141°C (literature)
Boiling Point145-147°C at 10 mmHg
Density1.8727 g/cm³ (estimated)
Refractive Index1.6200 (estimated)
Flash Point145-147°C at 10 mmHg
pKa-3.24±0.10 (predicted)
SolubilitySoluble in chloroform, hot methanol; insoluble in water
Recommended StorageInert atmosphere, 2-8°C

The compound's structure, particularly the electron-withdrawing nitro group at the 5-position and the bromine substituent at the 2-position, contributes to its reactivity profile and synthetic utility .

Synthesis Methods

2-Bromo-5-nitropyridine can be prepared through several synthetic routes, with the choice of method often depending on starting materials, scale requirements, and available equipment.

Oxidative Conversion of 2-Amino-5-bromopyridine

One of the most efficient methods for synthesizing 2-Bromo-5-nitropyridine involves the oxidation of 2-amino-5-bromopyridine using peracetic acid in glacial acetic acid. This procedure offers high yields and can be scaled for industrial production .

The synthetic protocol typically follows these steps:

  • Dissolution of 2-amino-5-bromopyridine in acetic acid with stirring (temperature maintained below 30°C)

  • Slow addition of peracetic acid with careful temperature control (below 30°C during addition)

  • Reaction maintenance at 40°C for approximately 20 hours

  • Vacuum distillation to remove acetic acid

  • Addition of water followed by alkalization to pH 8 with sodium hydroxide solution

  • Cooling, filtration, and drying to obtain the crude product

  • Recrystallization to achieve high purity

This method has demonstrated yields of 86.1% after recrystallization, making it particularly attractive for commercial-scale production .

Alternative Synthetic Routes

Other methods for synthesizing 2-Bromo-5-nitropyridine include:

  • Direct nitration of 2-bromopyridine using mixed acids (sulfuric and nitric acids)

  • Bromination of 2-nitropyridine using bromine or N-bromosuccinimide with appropriate catalysts

Table 2: Comparison of Different Synthesis Methods for 2-Bromo-5-nitropyridine

MethodStarting MaterialKey ReagentsTemperatureReaction TimeYield (%)
Oxidation with peracetic acid2-amino-5-bromopyridinePeracetic acid, acetic acid40°C20 hours86.1
Nitration2-bromopyridineH₂SO₄, HNO₃50°C24 hours58.8
Bromination2-nitropyridineBr₂ or NBS, catalystsVariableVariableVariable

The oxidative conversion method using peracetic acid offers advantages in terms of yield, safety, and scalability compared to other methods that might involve harsher reaction conditions or more hazardous reagents .

Applications in Scientific Research and Industry

2-Bromo-5-nitropyridine serves as a versatile building block with significant applications across multiple domains, particularly in pharmaceutical development, agrochemical formulation, and materials science.

Pharmaceutical Applications

The compound plays a crucial role as a synthetic intermediate in medicinal chemistry, contributing to the development of various bioactive molecules.

Drug Development Pathways

2-Bromo-5-nitropyridine facilitates the synthesis of:

  • Anticonvulsant drugs: The compound can be converted to 2-amino-5-nitropyridine through reduction processes, which serves as a precursor for drugs like gabapentin

  • Anxiolytic compounds: Through palladium-catalyzed cross-coupling reactions, it forms intermediates for drugs such as alprazolam

  • Antimalarial agents: It can be transformed into quinoline derivatives that serve as precursors for antimalarial drugs like chloroquine

  • Anticancer compounds: Its use in Suzuki-Miyaura coupling reactions yields compounds that have shown promising activity against various cancer cell lines

Agrochemical Applications

In the agrochemical sector, 2-Bromo-5-nitropyridine serves as a key intermediate for developing crop protection products:

  • Herbicide development: The compound facilitates the synthesis of novel herbicides that demonstrate effective weed control in agricultural settings

  • Pesticide formulation: Its derivatives exhibit biological activity against various agricultural pests

Material Science Applications

The compound's utility extends to materials science where it contributes to the development of specialized polymers:

  • It serves as a building block for creating complex polymers with tailored properties for specific applications in coatings, adhesives, and electronic materials

  • The resulting materials often exhibit unique physical and chemical characteristics due to the distinctive structural features introduced by the pyridine moiety

Table 3: Application Areas of 2-Bromo-5-nitropyridine and Derived Compounds

Application DomainSpecific UsesProduct ExamplesKey Structural Contributions
PharmaceuticalsDrug synthesisAnticonvulsants, anxiolytics, antimalarials, anticancer agentsReactive site for cross-coupling; precursor for amino functionality
AgrochemicalsCrop protectionHerbicides, pesticidesCore structure for bioactive compounds
Materials SciencePolymer developmentSpecialized coatings, adhesives, electronic materialsBuilding block for complex polymers

Reaction Chemistry and Transformation Pathways

The synthetic versatility of 2-Bromo-5-nitropyridine stems from its unique substitution pattern and the reactivity of its functional groups.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group at the 5-position activates the pyridine ring toward nucleophilic aromatic substitution at the 2-position (where the bromine is located). This reactivity pattern enables various transformations:

  • Reactions with amines, alcohols, and thiols to form the corresponding 2-substituted-5-nitropyridines

  • Formation of ethers and thioethers through reactions with alkoxides and thiolates

Cross-Coupling Reactions

The bromine substituent makes 2-Bromo-5-nitropyridine an excellent substrate for various palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids and esters to form 2-aryl-5-nitropyridines

  • Sonogashira coupling with terminal alkynes to produce 2-alkynyl-5-nitropyridines

  • Buchwald-Hartwig amination to create 2-amino-5-nitropyridines

Reduction of the Nitro Group

The nitro group at the 5-position can be selectively reduced to an amino group using various reducing agents such as:

  • Catalytic hydrogenation (H₂/Pd-C)

  • Metal-mediated reductions (Fe, Sn, Zn in acidic conditions)

  • Hydride reductions (NaBH₄ with transition metal catalysts)

Table 4: Key Reactions of 2-Bromo-5-nitropyridine

Reaction TypeReagentsProductsApplications
Nucleophilic SubstitutionAmines, alcohols, thiols2-substituted-5-nitropyridinesPharmaceutical intermediates
Suzuki CouplingArylboronic acids, Pd catalyst2-aryl-5-nitropyridinesDrug precursors, electronic materials
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts2-alkynyl-5-nitropyridinesAdvanced materials, bioactive compounds
Nitro ReductionH₂/Pd-C, Fe/HCl, etc.2-bromo-5-aminopyridinePharmaceutical building blocks

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